(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride, also known as (2S)-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride, is a chemical compound with significant relevance in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 178.66 g/mol. This compound is classified as an amide and features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
The synthesis of (S)-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride can be approached through various methods. One common method involves the reaction of dimethylamine with 2-pyrrolidinone, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction generally requires controlled conditions to ensure the desired stereochemistry is maintained.
The structure of (S)-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride can be represented as follows:
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1
CN(C)C(=O)C1CCCN1.Cl
CN(C)C(=O)[C@@H]1CCCN1.Cl
This compound features a pyrrolidine ring attached to a carboxamide group, with the dimethyl groups providing steric bulk that can influence its biological activity.
(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride can participate in various chemical reactions typical of amides and pyrrolidines:
These reactions typically require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride has been shown to interact with various biological targets, particularly in cancer research:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride has several scientific applications:
This compound's unique structure and properties make it a valuable tool in both synthetic chemistry and biological research contexts.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: